(4-Bromo-3-methylphenyl)(cyclopropyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromo-3-methylphenyl)(cyclopropyl)methanone is an organic compound with the molecular formula C11H11BrO. It is a brominated aromatic ketone, characterized by the presence of a bromine atom at the 4-position and a methyl group at the 3-position on the phenyl ring, along with a cyclopropyl group attached to the carbonyl carbon. This compound is used as a building block in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-3-methylphenyl)(cyclopropyl)methanone typically involves the bromination of 3-methylacetophenone followed by the introduction of the cyclopropyl group. One common method includes:
Bromination: 3-Methylacetophenone is treated with bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromo-3-methylacetophenone.
Cyclopropylation: The brominated product is then reacted with cyclopropylmagnesium bromide (Grignard reagent) under anhydrous conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for bromination and cyclopropylation to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-3-methylphenyl)(cyclopropyl)methanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products
Substitution: Formation of (4-Substituted-3-methylphenyl)(cyclopropyl)methanone derivatives.
Reduction: Formation of (4-Bromo-3-methylphenyl)(cyclopropyl)methanol.
Oxidation: Formation of (4-Bromo-3-methylbenzoic acid).
Scientific Research Applications
(4-Bromo-3-methylphenyl)(cyclopropyl)methanone is utilized in various fields of scientific research:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: Used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Bromo-3-methylphenyl)(cyclopropyl)methanone involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The cyclopropyl group can enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
(4-Bromo-3-methylphenyl)(phenyl)methanone: Similar structure but with a phenyl group instead of a cyclopropyl group.
(4-Bromo-3-methylphenyl)(ethyl)methanone: Similar structure but with an ethyl group instead of a cyclopropyl group.
(4-Bromo-3-methylphenyl)(methyl)methanone: Similar structure but with a methyl group instead of a cyclopropyl group.
Uniqueness
(4-Bromo-3-methylphenyl)(cyclopropyl)methanone is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for specific applications in research and industry.
Properties
IUPAC Name |
(4-bromo-3-methylphenyl)-cyclopropylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO/c1-7-6-9(4-5-10(7)12)11(13)8-2-3-8/h4-6,8H,2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJPNKCPSLVJPCM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C2CC2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80718196 |
Source
|
Record name | (4-Bromo-3-methylphenyl)(cyclopropyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80718196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1267167-02-1 |
Source
|
Record name | (4-Bromo-3-methylphenyl)(cyclopropyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80718196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.